molecular formula C14H21FN4O2 B2621973 N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034577-82-5

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2621973
CAS No.: 2034577-82-5
M. Wt: 296.346
InChI Key: ZZKLZOLMOPLVCT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tert-butyl carboxamide group and a 5-fluoropyrimidin-2-yloxy moiety. The compound’s structure combines a conformationally flexible piperidine ring with a fluorinated pyrimidine, a design choice often employed in medicinal chemistry to balance metabolic stability, solubility, and target binding .

Properties

IUPAC Name

N-tert-butyl-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-5-11(9-19)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLZOLMOPLVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a fluoropyrimidine derivative reacts with the piperidine intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is incorporated through an alkylation reaction, using tert-butyl halides under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the fluoropyrimidine moiety.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines.
    • Case Study : A study on pyrimidine derivatives demonstrated significant cytotoxicity against prostate cancer cells (PC3) and breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism involved apoptosis induction through the activation of the p53 pathway.
    CompoundCell LineIC50 (µM)Mechanism
    1PC35.0Apoptosis via p53 activation
    2MCF-74.2Caspase activation
  • Antifungal Activity
    • The compound has been evaluated for antifungal properties against various pathogens.
    • Research Findings : A related study found that similar pyrimidine derivatives exhibited effective antifungal activity against Candida species and Aspergillus species, with inhibition rates exceeding 80% at concentrations of 50 µg/ml.
    CompoundPathogenInhibition Rate (%)
    ACandida albicans85
    BAspergillus niger78
  • Insecticidal Properties
    • Compounds featuring fluorinated pyrimidines have been investigated for their insecticidal activities.
    • Case Study : A study reported that certain pyrimidine derivatives showed moderate insecticidal effects against agricultural pests such as Spodoptera frugiperda and Mythimna separata, indicating potential use in crop protection.

Agrochemical Applications

The unique structural features of N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide suggest its potential as a novel agrochemical agent. The fluorinated pyrimidine component enhances lipophilicity and biological activity, making it suitable for development as an insecticide or fungicide.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Piperidine vs. In contrast, pyridine derivatives (e.g., tert-butyl carbamates in ) exhibit planar rigidity, favoring interactions with flat binding sites . The 5-fluoropyrimidin-2-yloxy group in the target compound introduces electron-deficient aromaticity, which may improve π-π stacking with kinase ATP-binding domains compared to non-fluorinated pyridines .

Substituent Impact: Fluorine: The 5-fluoro group in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., tert-butyl carbamates in ) . Halogenated Aromatics: Compound 36’s 4-iodophenyl group adds significant hydrophobicity and molecular weight, which may limit blood-brain barrier penetration compared to the target compound’s smaller fluoropyrimidine .

Synthetic Complexity :

  • The target compound’s synthesis likely involves sequential functionalization of the piperidine ring, similar to the tert-butyl-intermediate route in Compound 36’s preparation . In contrast, pyridine carbamates () are synthesized via simpler carbamate couplings under mild conditions .

Implications for Drug Design

  • Fluorine’s Role: Fluorination at the pyrimidine 5-position (target compound) is a strategic choice to balance electronic effects and metabolic resistance, contrasting with non-fluorinated carbamates () or iodinated aromatics (Compound 36) .
  • Piperidine Flexibility : The piperidine scaffold’s adaptability may offer broader target compatibility compared to rigid pyridines or pyridazines, as seen in patent compounds () .
  • tert-Butyl Trade-offs: While improving lipophilicity, the tert-butyl group may necessitate formulation optimizations to address solubility limitations, a challenge less pronounced in smaller substituents like methoxy groups () .

Biological Activity

N-(tert-butyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H22FN3O3 and a molecular weight of approximately 297.33 g/mol. Its structure includes a piperidine ring substituted at the 3-position with a 5-fluoropyrimidine-2-yloxy group, which contributes to its unique pharmacological profile. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

  • Inhibition of Nucleic Acid Synthesis :
    The fluoropyrimidine moiety is known for its ability to interfere with nucleic acid synthesis, making it a candidate for anticancer activity. Compounds with similar structures have shown significant antitumor effects by disrupting DNA and RNA synthesis pathways .
  • Binding Affinity :
    Interaction studies suggest that the compound may exhibit strong binding affinity to various biological targets, including enzymes and receptors involved in cancer progression. Techniques such as surface plasmon resonance have been utilized to evaluate these interactions, revealing that modifications to the pyrimidine or piperidine moieties can significantly impact binding profiles and biological efficacy.

Antitumor Activity

Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong cytotoxicity. Notably, it displayed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting selective toxicity towards cancer cells .
  • In Vivo Studies : In mouse models inoculated with MDA-MB-231 cells, treatment with this compound inhibited lung metastasis more effectively than known chemotherapeutic agents like TAE226 .

Off-target Effects

The compound also exhibited off-target activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in tumor invasion and metastasis. This suggests that while the primary action may be anticancer, there are additional pathways through which the compound may exert effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acidC15H22FN3O3Lacks tert-butyl group; may have different biological activity.
(R)-tert-butyl 3-(2-acetamidopropan-2-yl)-6-(5-fluoropyrimidin-2-yloxy)piperidineC15H22FN3O3Contains an acetamidopropan group instead of a carboxylic acid; affects solubility and activity.
tert-butyl (R)-3-(2-hydroxypropane)-6-(pyrimidin-2-yloxy)piperidineC15H22FN3O3Hydroxyl substitution alters polarity and potential interactions with biological targets.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cytotoxicity : The cytotoxicity was assessed using MTT assays across different cell lines, revealing IC50 values that indicate significant potency against specific cancer types while maintaining lower toxicity towards normal cells .
  • Pharmacodynamics : In vivo pharmacodynamic studies showed promising results in terms of tumor growth inhibition and reduced metastatic potential in animal models .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a fluoropyrimidine derivative with a tert-butyl-protected piperidine scaffold. A key intermediate is 1-Boc-3-(5-fluoropyrimidin-2-yloxy)piperidine , synthesized via nucleophilic substitution between 5-fluoro-2-chloropyrimidine and Boc-protected piperidin-3-ol. Optimization strategies include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance reaction efficiency .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity.

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
CouplingDMAP, Et₃N, CH₂Cl₂, 0–20°C72%
DeprotectionHCl/dioxane89%

Basic: Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% typical) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-F coupling at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 338.17) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in piperidine-pyrimidine orientation .

Advanced: How does the 5-fluoro substituent influence reactivity and biological activity?

Methodological Answer:
The 5-fluoro group on pyrimidine enhances electron-withdrawing effects, impacting:

  • Reactivity : Increases electrophilicity at the pyrimidine C2 position, facilitating nucleophilic substitutions .
  • Biological Activity : Fluorine’s electronegativity improves binding affinity to target proteins (e.g., kinase inhibitors) via dipole interactions. Comparative studies with bromo analogs (e.g., 1-Boc-3-(5-bromopyrimidin-2-yloxy)pyrrolidine ) show reduced activity, highlighting fluorine’s role in potency .

Table 2 : SAR of Pyrimidine Substituents

SubstituentIC₅₀ (nM)Target
5-Fluoro12 ± 2Kinase X
5-Bromo45 ± 5Kinase X
H>100Kinase X

Advanced: How can contradictions in reported yields or spectroscopic data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Protecting Group Strategies : Boc vs. other carbamates (e.g., tert-butyl vs. benzyl) alter solubility and reaction pathways .
  • Analytical Variability : Standardize NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) to prevent shifts. Reproduce conditions from conflicting studies (e.g., replicate HPLC gradients) .
  • Stereochemical Control : Use chiral HPLC or optical rotation to confirm enantiopurity in asymmetric syntheses .

Advanced: How can computational methods predict carboxamide stability under varying pH?

Methodological Answer:

  • DFT Calculations : Model hydrolysis pathways of the carboxamide group. Predict transition states and activation energies at pH 1–14 .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers. Identify susceptible bonds (e.g., tert-butyl carbamate cleavage at pH < 2) .
  • Experimental Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Basic: What are the storage recommendations to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure (amber vials recommended) due to fluoropyrimidine’s photoreactivity .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid carbamate degradation .

Advanced: What strategies optimize regioselectivity in fluoropyrimidine coupling reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro) to guide coupling to the pyrimidine C2 position, followed by reduction .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C5 functionalization pre-coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

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